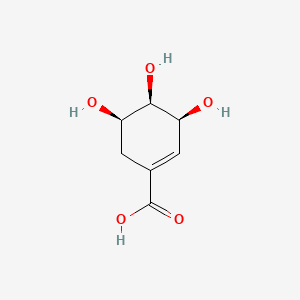![molecular formula C20H30O2 B13405957 (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic molecule. It is a steroidal compound, which means it has a structure similar to that of steroids, characterized by a cyclopenta[a]phenanthrene ring system. This compound is known for its biological activity and is often studied in the context of its effects on various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes:
Formation of the cyclopenta[a]phenanthrene ring system: This can be achieved through a series of cyclization reactions.
Introduction of hydroxyl and methyl groups: These functional groups are introduced through specific reactions such as hydroxylation and methylation.
Stereochemical control: Ensuring the correct stereochemistry at each chiral center is crucial and is often achieved through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled reaction conditions and high yields.
Continuous flow reactors: For efficient and scalable production.
Purification techniques: Such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form ketones or carboxylic acids.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding steroid chemistry and for developing new synthetic methodologies.
Biology
In biology, the compound is studied for its effects on cellular processes. It may interact with various enzymes and receptors, influencing biological pathways.
Medicine
In medicine, this compound is of interest due to its potential therapeutic effects. It may be studied for its role in treating diseases or as a lead compound for drug development.
Industry
In industry, the compound may be used in the synthesis of other complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on the cell surface or within the cell, triggering a cascade of cellular responses.
Pathways: The compound may influence signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Another steroidal compound with a similar ring structure but different functional groups.
Testosterone: A steroid hormone with a similar core structure but different functional groups and biological activity.
Estradiol: A steroid hormone with a similar core structure but different functional groups and effects on the body.
Uniqueness
The uniqueness of (8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one lies in its specific stereochemistry and functional groups, which confer unique biological activity and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16?,17+,18+,19+,20+/m1/s1 |
InChI Key |
GCKMFJBGXUYNAG-NZUOKWLQSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)CC[C@]34C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)



![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)

![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)


